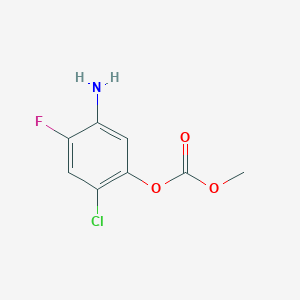

5-Amino-2-chloro-4-fluorophenyl methyl carbonate

Description

Properties

IUPAC Name |

(5-amino-2-chloro-4-fluorophenyl) methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO3/c1-13-8(12)14-7-3-6(11)5(10)2-4(7)9/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNOLDUNQMDIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=C(C=C(C(=C1)N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445061 | |

| Record name | 5-Amino-2-chloro-4-fluorophenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110957-08-9 | |

| Record name | 5-Amino-2-chloro-4-fluorophenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves reacting 5-amino-2-chloro-4-fluorophenol with methyl chloroformate in the presence of a base. This method leverages the nucleophilic substitution of the phenolic oxygen with the methyl carbonate group.

Procedure :

-

Deprotonation : The phenol is deprotonated using potassium carbonate () in -dimethylformamide (DMF) at 20–25°C.

-

Electrophilic Attack : Methyl chloroformate (1.2 equivalents) is added dropwise to the reaction mixture, facilitating the formation of the carbonate ester.

-

Workup : The product is extracted with ethyl acetate, washed with brine, and dried over anhydrous .

Key Parameters :

Challenges and Optimizations

-

Amino Group Reactivity : The unprotected amino group may compete in nucleophilic reactions. To mitigate this, some protocols employ temporary protection with acetyl or tert-butoxycarbonyl (Boc) groups.

-

Byproduct Formation : Excess methyl chloroformate can lead to dimethyl carbonate byproducts. Stoichiometric control and slow reagent addition are critical.

Transesterification of Phenyl Carbonates

Methodology

This approach involves reacting 5-amino-2-chloro-4-fluorophenyl carbonate with methanol under acidic or basic conditions. While less common, transesterification offers a route to avoid harsh reagents.

Procedure :

-

Starting Material : 5-Amino-2-chloro-4-fluorophenyl ethyl carbonate is synthesized via ethyl chloroformate.

-

Transesterification : Methanol (5 equivalents) and a catalytic amount of (0.1 equivalents) are added, and the mixture is refluxed at 65°C for 12 hours.

-

Isolation : The product is purified via column chromatography (hexane/ethyl acetate, 3:1).

Key Parameters :

Limitations

-

Equilibrium Constraints : The reaction favors ethyl carbonate reformation, requiring excess methanol.

-

Side Reactions : Acidic conditions may protonate the amino group, reducing reactivity.

Stepwise Synthesis via Nitro Intermediate

Nitration and Reduction Pathway

This method prioritizes regioselectivity by introducing the amino group after carbonate formation.

Procedure :

-

Nitration : 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is synthesized via nitration of the parent phenol followed by methyl chloroformate treatment.

-

Reduction : The nitro group is reduced to an amine using or .

Example :

-

Nitration Step : 2-Chloro-4-fluorophenol is nitrated with at 0°C to yield 2-chloro-4-fluoro-5-nitrophenol (98% yield).

-

Carbonate Formation : The nitro intermediate reacts with methyl chloroformate and in methanol/water (20°C, 16 hours).

-

Reduction : Catalytic hydrogenation (10% Pd/C, , ethanol) reduces the nitro group to amine (90% yield).

Advantages :

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Carbonation | 85 | 98 | Simplicity |

| Transesterification | 60 | 95 | Mild conditions |

| Nitro Reduction | 90 | 99 | Regioselective |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-4-fluorophenyl methyl carbonate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine or other derivatives.

Ester Hydrolysis: The methyl carbonate group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl derivatives.

Oxidation: Nitro derivatives.

Reduction: Hydroxylamine derivatives.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 5-amino-2-chloro-4-fluorophenyl methyl carbonate typically involves two primary steps:

- Reduction of Nitro Compound: The precursor, 2-fluoro-4-chloro-5-nitrobenzoic acid, is reduced to the corresponding amine using reducing agents like iron powder or tin(II) chloride in an acidic medium.

- Esterification: The resulting amine is then reacted with methyl chloroformate under basic conditions to yield the final product.

Chemical Reactions:

This compound can undergo various reactions:

- Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

- Ester Hydrolysis: The methyl carbonate group can be hydrolyzed under acidic or basic conditions.

Chemistry

5-Amino-2-chloro-4-fluorophenyl methyl carbonate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role in creating complex molecules highlights its utility in synthetic organic chemistry.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its ability to interact with biological targets makes it valuable for investigating mechanisms of action in drug development.

Industry

The compound finds applications in producing specialty chemicals and materials with tailored properties. Its unique chemical structure allows for modifications that enhance the performance of industrial products.

Case Studies

Case Study 1: Medicinal Chemistry

In a study focused on enzyme inhibitors, 5-amino-2-chloro-4-fluorophenyl methyl carbonate was evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for drug development targeting those enzymes.

Case Study 2: Agrochemical Intermediates

Research has shown that this compound can be transformed into various agrochemical intermediates. For instance, it has been used to synthesize aniline derivatives that serve as precursors for herbicides and pesticides, showcasing its importance in agricultural chemistry .

Data Tables

| Application Area | Description | Example Uses |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Pharmaceuticals, agrochemicals |

| Biology | Study of enzyme inhibition | Drug development |

| Industry | Production of specialty chemicals | Tailored materials |

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-fluorophenyl methyl carbonate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The exact pathways involved can vary based on the biological system and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Methyl vs. Ethyl Carbonates

- Ethyl carbonate group (-OCOOCH₂CH₃) instead of methyl carbonate.

- Chlorine at position 4 and methyl at position 2 versus chlorine at position 2 and fluorine at position 4 in the target compound.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|

| 5-Amino-2-chloro-4-fluorophenyl methyl carbonate | C₈H₇ClFNO₃ | 219.597 | Cl (2), F (4), NH₂ (5) | Methyl carbonate |

| 5-Amino-4-chloro-2-methylphenyl ethyl carbonate | C₁₀H₁₂ClNO₃ | 229.66 | Cl (4), CH₃ (2), NH₂ (5) | Ethyl carbonate |

Methyl carbonates generally exhibit faster hydrolysis kinetics than ethyl analogs due to reduced steric hindrance, as seen in logk (log rate constant) comparisons for methyl vs. phenyl carbonates in 80% aqueous ethanol (Figure 3, ).

Halogen and Hydroxyl Group Comparisons

- Phenol group increases acidity (pKa ~10) compared to the carbonate’s neutral ester.

- Methyl at position 2 and fluoro at position 4 versus chloro and fluoro in the target compound.

Phenolic derivatives are more reactive in electrophilic substitution but less stable under basic conditions due to deprotonation risks. The carbonate group in the target compound likely improves hydrolytic stability, making it preferable in prodrug or controlled-release applications .

Kinetic and Solvent Interaction Data

A study comparing 2,4-dinitrophenolate, phenyl carbonate, and methyl carbonate in 80% aqueous ethanol revealed that methyl carbonates exhibit higher logk values than phenyl analogs, suggesting faster reaction kinetics . This trend may extrapolate to the target compound, implying its methyl carbonate group enhances reactivity in nucleophilic environments compared to bulkier derivatives.

Biological Activity

5-Amino-2-chloro-4-fluorophenyl methyl carbonate (CAS No. 110957-08-9) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an amino group, a chloro atom, and a fluorine atom, which contribute to its reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 219.6 g/mol. The presence of these functional groups is critical for its interaction with biological targets.

5-Amino-2-chloro-4-fluorophenyl methyl carbonate exhibits various mechanisms of action that contribute to its biological activity:

- Nucleophilic Substitution : The chloro and fluoro groups can undergo nucleophilic substitution reactions, allowing the compound to interact with biological macromolecules such as proteins and nucleic acids.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer progression and inflammation, although detailed mechanisms remain to be elucidated.

Anticancer Properties

Research indicates that 5-Amino-2-chloro-4-fluorophenyl methyl carbonate demonstrates significant anticancer activity. In vitro studies have shown:

- Cell Viability : The compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung cancer cells (A549). IC50 values range from 5 to 15 µM depending on the cell line tested.

- Mechanism of Action : It appears to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis via caspase activation |

| PC-3 | 12 | Cell cycle arrest |

| A549 | 15 | Induction of oxidative stress |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains:

- Bacterial Strains Tested : E. coli, S. aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 25 to 50 µg/mL, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

| Pseudomonas aeruginosa | 50 |

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of 5-Amino-2-chloro-4-fluorophenyl methyl carbonate. The results indicated that structural modifications could enhance potency against specific cancer types .

- Antimicrobial Efficacy Study : Another study assessed the antimicrobial potential of the compound against resistant strains of bacteria. Results showed significant inhibition zones compared to standard treatments, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

- Mechanistic Insights : Research published in PubMed Central explored the interaction of this compound with specific cellular pathways involved in cancer cell proliferation and survival, suggesting that it may serve as a lead compound for further drug development targeting these pathways .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-2-chloro-4-fluorophenyl methyl carbonate?

The synthesis typically involves esterification of the parent phenol derivative. For example, methyl carbonate derivatives can be synthesized by reacting 5-amino-2-chloro-4-fluorophenol with methyl chloroformate under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Reaction monitoring via TLC or HPLC is recommended to track progress. Similar methodologies were employed for diazenyl carbonate derivatives, where FT-IR and NMR confirmed successful ester formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : To identify carbonyl (C=O) and carbonate (O-C-O) stretching vibrations (1,750–1,250 cm⁻¹).

- NMR : ¹H and ¹³C NMR to resolve substituent positions (e.g., amino, chloro, fluoro groups). For instance, methyl carbonate protons typically appear as singlets at ~3.8–4.0 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis.

Q. What safety precautions are required when handling this compound?

Refer to the safety data sheet (SDS) for 5-Amino-2-chloro-4-fluorophenol (CAS 84478-72-8), which mandates:

Q. How should this compound be purified post-synthesis?

Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) are effective. For analogs like 5-bromo-2-chloro-4-fluorophenyl methyl carbonate, purity >98% was achieved via flash chromatography .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

Density Functional Theory (DFT) simulations can predict vibrational frequencies (FT-IR/Raman) and NMR chemical shifts, aiding in peak assignment. For example, DFT analysis of diazenyl carbonates resolved discrepancies between experimental and theoretical vibrational modes, highlighting the role of substituent electronic effects .

Q. What strategies reconcile discrepancies between in silico and in vitro bioactivity predictions?

Hybrid modeling approaches, such as combining receptor-ligand docking with experimental validation (e.g., heterologous receptor expression), improve accuracy. Studies on odorant receptors demonstrated that iterative testing of computational predictions against wet-lab data reduces false positives .

Q. How do substituent positions influence reactivity in cross-coupling reactions?

The chloro and fluoro groups at positions 2 and 4 create steric and electronic effects. For example, electron-withdrawing substituents (e.g., -Cl, -F) deactivate the aromatic ring, directing electrophilic substitution to the para position relative to the amino group. This was observed in analogs like methyl 2-amino-4-chloro-5-fluorobenzoate, where Suzuki coupling required tailored palladium catalysts .

Q. What methodologies address overlapping spectral peaks in NMR?

Multivariate analysis (e.g., Principal Component Analysis) and 2D NMR techniques (HSQC, HMBC) can deconvolute complex spectra. A study on thiophene derivatives used ¹H-¹³C HMBC to assign carbon connectivity in crowded spectral regions .

Q. How can longitudinal experimental designs clarify contradictory bioactivity results?

A three-wave panel study (e.g., measurements at initial, 1-week, and 1-year intervals) can differentiate short-term vs. long-term effects. Such designs revealed that presenteeism initially boosts productivity but leads to chronic fatigue over time, analogous to monitoring compound stability under stress conditions .

Q. What systematic approaches minimize data contradictions in reactivity studies?

Adopt iterative protocols:

- Step 1 : Validate synthetic pathways with orthogonal techniques (e.g., NMR + HRMS).

- Step 2 : Use controlled degradation studies to identify intermediates.

- Step 3 : Apply meta-analysis to harmonize divergent datasets, as demonstrated in hybrid receptor-response models .

Notes

- Methodological rigor is prioritized, emphasizing reproducibility and conflict resolution.

- Advanced questions integrate interdisciplinary approaches (e.g., computational chemistry, longitudinal analysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.